molecular formula C14H14N2O B1338626 3-amino-4-methyl-N-phenylbenzamide CAS No. 54884-13-8

3-amino-4-methyl-N-phenylbenzamide

Cat. No. B1338626
CAS RN: 54884-13-8
M. Wt: 226.27 g/mol
InChI Key: DGILUAOMQWZUKA-UHFFFAOYSA-N
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Description

The compound 3-amino-4-methyl-N-phenylbenzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. Benzamides can be modified to produce various derivatives with specific properties and potential applications in medicinal chemistry and other fields.

Synthesis Analysis

The synthesis of benzamide derivatives can involve different starting materials and reaction conditions. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting a benzyloxycarbonylalanyl-phenylalanyloxy derivative with glycinediethylamide at elevated temperatures, using solvents like dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . Another synthesis approach for a benzamide derivative involved hydrogenation and esterification steps starting from nitro-substituted precursors and chlorosulfonic acid, with methanol as the solvent and Raney-Ni as the catalyst . These methods highlight the versatility in synthesizing benzamide derivatives under various conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by spectroscopic methods such as IR and NMR, and their crystal structures can be determined by X-ray analysis . For example, the crystal structure of certain aminobenzamide derivatives is dominated by hydrogen bonding interactions, which can vary significantly among similar compounds, indicating structural flexibility that may be beneficial for co-crystallization reactions . This flexibility in hydrogen bonding is crucial for the formation of supramolecular structures and can influence the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, 3-aminobenzamide has been shown to enhance the toxic effects of alkylating agents like ethyl methanesulfonate and methyl methanesulfonate, suggesting its role in the repair of DNA damage and the chemical induction of transformation in vitro . Additionally, benzamidine derivatives can be converted into quinazoline derivatives using Appel salt, indicating the potential for benzamide derivatives to serve as precursors in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect their solubility, melting point, and reactivity. For instance, the introduction of an N,O-bidentate directing group in a benzamide derivative can make it suitable for metal-catalyzed C–H bond functionalization reactions . Furthermore, the anticonvulsant activity of some 4-aminobenzamides has been evaluated, showing that modifications to the benzamide structure can lead to compounds with significant biological activity . The synergistic effect of 3-aminobenzamide with methyl methanesulfonate in inducing sister-chromatid exchanges also highlights the compound's influence on cellular processes .

Scientific Research Applications

Psycho- and Neurotropic Properties

The psycho- and neurotropic properties of certain N-phenylbenzamide derivatives, including 3-amino-4-methyl-N-phenylbenzamide, have been explored. These compounds have demonstrated specific sedative effects, anti-amnesic activity, potent anti-anxiety action, and considerable antihypoxic effect. Such properties make them subjects of interest for further research as potential psychoactive compounds (Podolsky, Shtrygol', & Zubkov, 2017).

Synthesis Processes

Research into the synthesis processes of N-phenylbenzamide derivatives, including 3-amino-4-methyl-N-phenylbenzamide, has been conducted to optimize yields and establish efficient production methods. This includes exploring various catalysts and reaction conditions to improve the overall efficiency and yield of the synthesis (Mao Duo, 2000).

Antiviral Activity

Studies have been carried out on the antiviral activity of N-phenylbenzamide derivatives. These compounds, including variants of 3-amino-4-methyl-N-phenylbenzamide, have shown promising activity against certain viral strains, suggesting potential for the development of antiviral drugs (Ji et al., 2013).

Anticonvulsant Activity

Research has also been done on the anticonvulsant effects of 4-aminobenzamides, a category to which 3-amino-4-methyl-N-phenylbenzamide belongs. These studies have shown the efficacy of certain derivatives in reducing seizures, contributing to the development of new anticonvulsant therapies (Clark et al., 1984).

Safety And Hazards

The safety data sheet for 3-amino-4-methyl-N-phenylbenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and personal protective equipment should be worn .

Future Directions

3-amino-4-methyl-N-phenylbenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of a continuous flow microreactor system for its synthesis represents a significant advancement . Future research may focus on further optimizing the synthesis process and exploring its applications in medicinal chemistry .

properties

IUPAC Name

3-amino-4-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGILUAOMQWZUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504232
Record name 3-Amino-4-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-methyl-N-phenylbenzamide

CAS RN

54884-13-8
Record name 3-Amino-4-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Raney nickel (1 g) was added to a solution of 3-nitro-4-methyl-N-phenyl-benzamide (6.2 g, 24 mmol) in a mixture of tetrahydrofuran (50 mL) and methanol (100 mL) and shaken at room temperature under an atmosphere of hydrogen, initially at a pressure of 50 psi, until the required amount of hydrogen was taken up. The catalyst was removed by filtration, and the filtrate was stripped of solvent by rotary evaporator. The residue was dried under reduced pressure to afford the pure product (5.5 g); m.p. 149-151° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Li, Z Yao, Y Zhao, W Chen, H Wang, X Kuang… - Bioorganic & medicinal …, 2012 - Elsevier
… Substituted 3-amino-4-methyl-N-phenylbenzamide 11 were synthesized by reduction reaction of the intermediates 10. At last, the intermediates 11 were treated individually with (E)-3-(…
Number of citations: 11 www.sciencedirect.com
HL Deak, JR Newcomb, JJ Nunes, C Boucher… - Bioorganic & medicinal …, 2008 - Elsevier
… 13 is treated with 2-fluoro-3-trifluoromethyl aniline in the presence of base, followed by reduction of the nitro group, to provide the substituted 3-amino-4-methyl-N-phenylbenzamide (14)…
Number of citations: 15 www.sciencedirect.com

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